molecular formula C22H22F3N3O6S B2687546 1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351648-12-8

1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2687546
CAS No.: 1351648-12-8
M. Wt: 513.49
InChI Key: PRYXUUJYVOYEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a structurally complex small molecule characterized by a benzimidazole core fused with a piperidine moiety. The benzimidazole ring is substituted at the 1-position with a piperidin-4-ylmethyl group, which is further functionalized with a 3-(trifluoromethyl)phenylsulfonyl group. The oxalate salt enhances solubility and bioavailability, a common strategy in pharmaceutical chemistry .

Key structural features include:

  • Benzimidazole core: Known for its role in medicinal chemistry due to its planar aromatic structure and ability to interact with biological targets via hydrogen bonding and π-π stacking .
  • Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative metabolism, a hallmark of bioactive fluorinated compounds .

This compound’s synthesis likely follows established routes for benzimidazole derivatives, such as condensation of o-phenylenediamine with formic acid derivatives, followed by nucleophilic substitution or coupling reactions to install the sulfonyl-piperidine moiety .

Properties

IUPAC Name

oxalic acid;1-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S.C2H2O4/c21-20(22,23)16-4-3-5-17(12-16)29(27,28)26-10-8-15(9-11-26)13-25-14-24-18-6-1-2-7-19(18)25;3-1(4)2(5)6/h1-7,12,14-15H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYXUUJYVOYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, discussing its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

The structure of the compound features a benzimidazole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. Additionally, the sulfonyl and piperidine moieties may contribute to its interaction with various biological targets.

Antitumor Activity

Research indicates that compounds containing a benzimidazole framework exhibit significant antitumor activity. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. A study evaluated a series of vinylsulfone derivatives, revealing that those with a trifluoromethyl group displayed potent inhibitory activity against tumor cell proliferation, with IC50 values often below 10 μM in assays against ES-2 and K562 cell lines .

Compound Cell Line IC50 (μM)
3-16K5627.9
3-17A5496.8
3-20HO-891014.5
DoxorubicinMCF-70.004

This table summarizes some key findings regarding the antitumor efficacy of related compounds.

Enzyme Inhibition

The compound also shows potential as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. A study on benzimidazole derivatives reported that certain analogs exhibited non-competitive inhibition with IC50 values as low as 0.71 µM, indicating strong binding affinity to the enzyme . This suggests that modifications to the benzimidazole structure can enhance its inhibitory potency.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Antitumor Efficacy : In vitro studies demonstrated that compounds with structural similarities to the target compound significantly inhibited cell proliferation in breast cancer models (MCF-7), showcasing their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
  • Diabetes Management : Another study explored the hypoglycemic effects of benzimidazole derivatives in vivo, revealing that certain compounds improved oral sucrose tolerance and exhibited significant blood glucose-lowering effects comparable to established medications like acarbose .

Scientific Research Applications

The compound 1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has garnered attention in scientific research for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability. The sulfonyl piperidine moiety may contribute to receptor binding affinity and selectivity.

Pharmacological Applications

The primary applications of this compound are in the development of therapeutic agents targeting various diseases:

  • Anticancer Activity : Benzimidazole derivatives have shown promise in inhibiting tumor growth. Studies indicate that compounds with similar structures can disrupt cancer cell proliferation by targeting specific signaling pathways. For instance, benzimidazole derivatives have been explored for their ability to inhibit tubulin polymerization, a critical process in cancer cell division.
  • Antiviral Properties : Some benzimidazole derivatives exhibit antiviral activity by interfering with viral replication mechanisms. The structural features of the compound may allow it to act on viral enzymes or receptors.
  • Neurological Disorders : The piperidine ring suggests potential interaction with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on dopamine and serotonin receptors, indicating possible applications in treating disorders like Parkinson's disease or depression.

Theranostic Applications

The dual functionality of therapeutic and diagnostic properties is a growing area of interest. The compound's ability to selectively target diseased tissues could be harnessed for theranostic applications, allowing simultaneous imaging and treatment of conditions such as cancer.

Biomarker Development

Research into the molecular mechanisms of action of this compound may lead to the identification of new biomarkers for disease diagnosis or prognosis. Its specificity towards certain biological targets can facilitate the development of assays for early detection of diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AnticancerVarious benzimidazolesInhibition of tubulin polymerization
AntiviralSimilar heterocyclesInterference with viral replication
Neurological ModulationPiperidine derivativesInteraction with neurotransmitter receptors

Table 2: Case Studies on Related Compounds

Study ReferenceCompound StudiedFindings
Benzimidazole derivativeSignificant reduction in tumor size
Triazole-based compoundEffective against influenza virus
Piperidine analogImproved cognitive function in models

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a benzimidazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspases.

Case Study 2: Antiviral Activity

Research indicated that a structurally similar compound exhibited potent antiviral activity against influenza A virus by inhibiting the viral neuraminidase enzyme, thereby preventing viral release from infected cells.

Case Study 3: Neurological Effects

In animal models, a related piperidine compound improved symptoms associated with Parkinson's disease by enhancing dopaminergic signaling, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Benzimidazole 1-((3-(Trifluoromethyl)phenyl)sulfonylpiperidin-4-yl)methyl Under investigation (assumed kinase or protease inhibition)
Dexlansoprazole Benzimidazole 2-(Pyridinylmethylsulfinyl) Proton pump inhibitor (gastric acid suppression)
1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole Benzimidazole 2-Chloropyrimidin-4-yl Intermediate in antitumor agents (e.g., kinase inhibitors)
1-Ethyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole Benzimidazole Ethyl, 4-methoxybenzylthio Antimicrobial/anticancer candidate
2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole Benzimidazole Sulfinylpyridinylmethyl, pyrrolyl Tau tangle ligand (neurodegenerative disease research)

Key Observations:

Electron-Withdrawing Groups : The target compound’s trifluoromethyl and sulfonyl groups enhance stability and binding affinity compared to simpler benzimidazoles like 1-ethyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole, which relies on a thioether for activity .

Sulfonyl vs. Sulfinyl: Unlike dexlansoprazole’s sulfinyl group (critical for proton pump inhibition), the target’s sulfonyl group may shift its mechanism toward non-acidic targets, such as kinases or proteases .

Pharmacological Profiles

Key Observations:

  • Acetylcholinesterase Inhibition : While the target compound lacks reported cholinesterase activity, analogues like (R)-1-(sec-butoxymethyl)-1H-benzo[d]imidazole demonstrate potency exceeding donepezil, highlighting the impact of alkoxy substitutions .
  • Tau Tangle Targeting : Sulfinyl-containing benzimidazoles (e.g., ) show high specificity for neurodegenerative targets, suggesting the target’s sulfonyl group may reduce off-target effects compared to sulfinyl derivatives.

Key Observations:

  • Oxidation Steps : The target compound’s sulfonyl group likely requires careful oxidation conditions, contrasting with sulfinyl derivatives that use m-CPBA (meta-chloroperbenzoic acid) for controlled oxidation .
  • Salt Formation : The oxalate counterion may introduce purification challenges, as seen in analogues requiring column chromatography or recrystallization .

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate, and how can purity be optimized?

  • Answer : The synthesis typically involves sulfonation of the piperidine ring followed by coupling with the benzimidazole core. Flash chromatography is critical for purification, as demonstrated in similar imidazole derivatives where yields improved with gradient elution (e.g., 76.64% C purity achieved via flash chromatography in analogous compounds) . Reflux conditions (e.g., ethanol as solvent) and stoichiometric control of reagents like formaldehyde are vital for minimizing side products . Post-synthesis, purity should be confirmed via ¹H/¹³C NMR to verify coupling efficiency and elemental analysis to validate stoichiometry .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming regioselectivity and bond formation, particularly for distinguishing sulfonyl and benzimidazole moieties. For example, coupling constants in similar compounds (e.g., 3.0–4.0 Hz for piperidine protons) help confirm stereochemistry . Elemental analysis (e.g., C, H, N quantification) complements NMR by detecting impurities, though minor discrepancies (<0.5% deviation) may arise due to hygroscopicity or solvent retention . Mass spectrometry (HRMS or ESI-MS) further validates molecular weight, especially for oxalate salt formation .

Q. What safety protocols are recommended for handling sulfonyl-containing intermediates during synthesis?

  • Answer : Sulfonyl chlorides (common intermediates) require inert atmospheres (N₂/Ar) to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory irritants (e.g., H315/H319 hazards) . Spill management should follow P305+P351+P338 guidelines, using absorbents like vermiculite . Toxicity data from structurally related sulfonamides suggest acute oral LD₅₀ > 2000 mg/kg, but skin contact must still be avoided .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?

  • Answer : Discrepancies (e.g., N content deviating by 0.3% in similar imidazoles ) often arise from incomplete drying or residual solvents. Methodological fixes include:

  • Lyophilization : To remove trapped solvents (e.g., ethanol or DMF).
  • Karl Fischer titration : Quantify water content.
  • Alternative purification : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) to exclude hygroscopic byproducts.
    If deviations persist, high-resolution mass spectrometry (HRMS) can confirm molecular integrity, ruling out degradation .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Answer : SAR studies require systematic substitution of the trifluoromethylphenyl or benzimidazole groups. For example:

  • Functional group variation : Replace the sulfonyl group with carbonyl or phosphoryl moieties to assess binding affinity changes .
  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains), guided by crystallographic data from analogous compounds .
  • In vitro assays : Test analogs against enzyme targets (e.g., cytochrome P450) under controlled pH and temperature to correlate structural modifications with activity .

Q. What methodological challenges arise in forming stable oxalate salts of benzimidazole derivatives, and how can they be addressed?

  • Answer : Oxalate salt formation requires precise pH control (typically 3.5–4.5) to avoid free acid precipitation. Key steps include:

  • Counterion selection : Oxalic acid is preferred over HCl or H₂SO₄ due to improved solubility in polar aprotic solvents (e.g., DMSO) .
  • Crystallization optimization : Slow cooling (0.5°C/min) in ethanol/water mixtures enhances crystal lattice stability.
  • Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) assess hygroscopicity, with XRPD used to detect polymorphic transitions .

Q. How do reaction conditions (e.g., catalysts, solvents) influence the sulfonation step in synthesizing the piperidinyl-sulfonyl intermediate?

  • Answer : Pd-catalyzed sulfonation (e.g., Pd(OAc)₂/Xantphos) enhances regioselectivity for the 3-(trifluoromethyl)phenyl group, as seen in analogous imidazoles . Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity but require strict anhydrous conditions to prevent hydrolysis. Microwave-assisted synthesis (100°C, 30 min) can reduce reaction times by 50% compared to conventional heating . Post-reaction, quenching with ice-water and NaHCO₃ neutralizes excess sulfonyl chloride, minimizing side reactions .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) in structurally complex analogs?

  • Answer : Contradictory NMR signals (e.g., unexpected doublets in piperidine protons) may arise from conformational flexibility or diastereomerism. Strategies include:

  • Variable-temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm stereochemistry .
  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Answer : Critical parameters include:

  • Stoichiometric precision : Use automated syringe pumps for slow reagent addition (e.g., sulfonyl chloride over 2 hrs) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Optimize factors (temperature, catalyst loading) via response surface methodology (RSM) to identify robust operating ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.